2-amino-3-hydroxy-N-[2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide hydrochloride
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Overview
Description
Ombrabulin hydrochloride is a derivative of combretastatin A-4, a natural product known for its potent antitumor properties. This compound was initially discovered by Ajinomoto and later developed by Sanofi-Aventis. Ombrabulin hydrochloride exerts its antitumor effect by disrupting the formation of blood vessels necessary for tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ombrabulin hydrochloride involves several steps, starting from the basic structure of combretastatin A-4Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of ombrabulin hydrochloride follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the production process .
Chemical Reactions Analysis
Types of Reactions
Ombrabulin hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry: Used as a model compound for studying vascular disrupting agents.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including solid tumors and sarcomas.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
Ombrabulin hydrochloride exerts its effects by disrupting the architecture of established tumor blood vessels. It binds to the colchicine site of tubulin, inhibiting polymerization and resulting in the reorganization of the cytoskeleton and changes in cell shape. This leads to a reduction in tumor blood flow and subsequent tumor necrosis .
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: The parent compound from which ombrabulin hydrochloride is derived.
AVE-8062: Another derivative of combretastatin A-4 with similar vascular disrupting properties.
AC7700: A closely related compound with comparable antitumor effects
Uniqueness
Ombrabulin hydrochloride stands out due to its enhanced stability and efficacy compared to its parent compound, combretastatin A-4. Its ability to disrupt tumor vasculature more effectively makes it a promising candidate for further development in cancer therapy .
Properties
IUPAC Name |
2-amino-3-hydroxy-N-[2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6.ClH/c1-26-17-8-7-13(9-16(17)23-21(25)15(22)12-24)5-6-14-10-18(27-2)20(29-4)19(11-14)28-3;/h5-11,15,24H,12,22H2,1-4H3,(H,23,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNRTPFLTRZEIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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